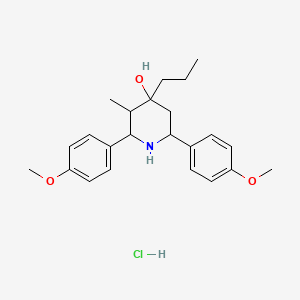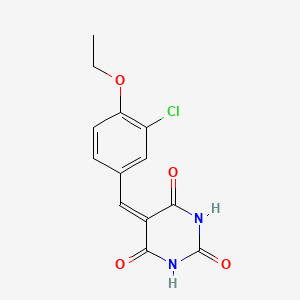
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPTA belongs to the class of thiazole derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase. In addition, N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, one limitation of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of epilepsy. Further studies are also needed to elucidate the mechanism of action of N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide and to design experiments to investigate its therapeutic potential in various diseases.
Métodos De Síntesis
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can be synthesized using a multistep process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinecarbonyl chloride. The resulting compound is then reacted with 2-aminothiazole and phenylacetic acid to yield N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. N-(3-methyl-2-pyridinyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-5-9-18-16(12)20-15(21)10-14-11-22-17(19-14)13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNHRZSYGBRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)
![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)

![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)

![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)
![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)